

In silico prediction of 3-Propoxypyridine-2-carboxylic Acid properties

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Compound of Interest

Compound Name: 3-Propoxypyridine-2-carboxylic Acid
Cat. No.: B080461

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An In-Depth Technical Guide: In Silico Prediction of **3-Propoxypyridine-2-carboxylic Acid** Properties for Drug Development

Abstract

In the early stages of drug discovery, the ability to predict the physicochemical, pharmacokinetic, and toxicological properties of a candidate molecule is paramount. This process, known as developability assessment, aims to identify and mitigate liabilities that could lead to costly late-stage failures.[1][2] In silico (computational) methods provide a rapid, cost-effective, and ethically sound approach to generate these critical predictive insights, complementing and guiding subsequent in vitro and in vivo testing.[3][4] This guide provides a comprehensive, step-by-step framework for the in silico characterization of **3-Propoxypyridine-2-carboxylic Acid**, a pyridinecarboxylic acid derivative.[5] We will detail the methodologies for predicting its core physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and specific toxicological endpoints, grounding our protocols in established, publicly accessible computational tools.

Introduction: The Imperative for Early Assessment

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[6] Integrating computational screening into the early stages of development allows researchers to prioritize compounds with a higher probability of success, refine chemical

structures to enhance desired properties, and identify potential liabilities before significant resources are invested.^[7]^[8]

3-Propoxypyridine-2-carboxylic Acid (also known as 3-Propoxypicolinic Acid) is a small molecule with the following identifiers:

- CAS Number: 14440-94-9^[9]
- Molecular Formula: C₉H₁₁NO₃^[9]
- Molecular Weight: 181.19 g/mol ^[9]
- SMILES: CCCOC1=C(C(=O)O)N=CC=C1

This guide will use this molecule as a case study to demonstrate a robust in silico workflow, providing researchers with the rationale and practical steps needed to perform a comprehensive developability assessment on their own compounds of interest.

Foundational Analysis: Physicochemical Properties

A molecule's fundamental physicochemical properties, such as its acidity (pKa) and solubility (logS), govern its behavior in a biological system. They are critical determinants of its absorption, distribution, and interaction with targets.^[10]

The Central Role of pKa and Solubility

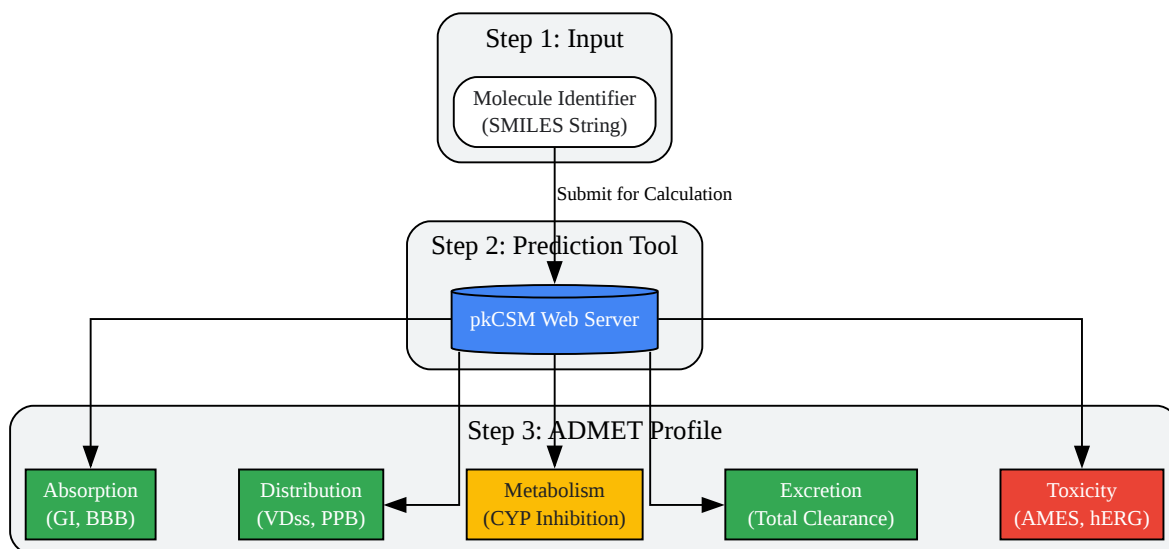
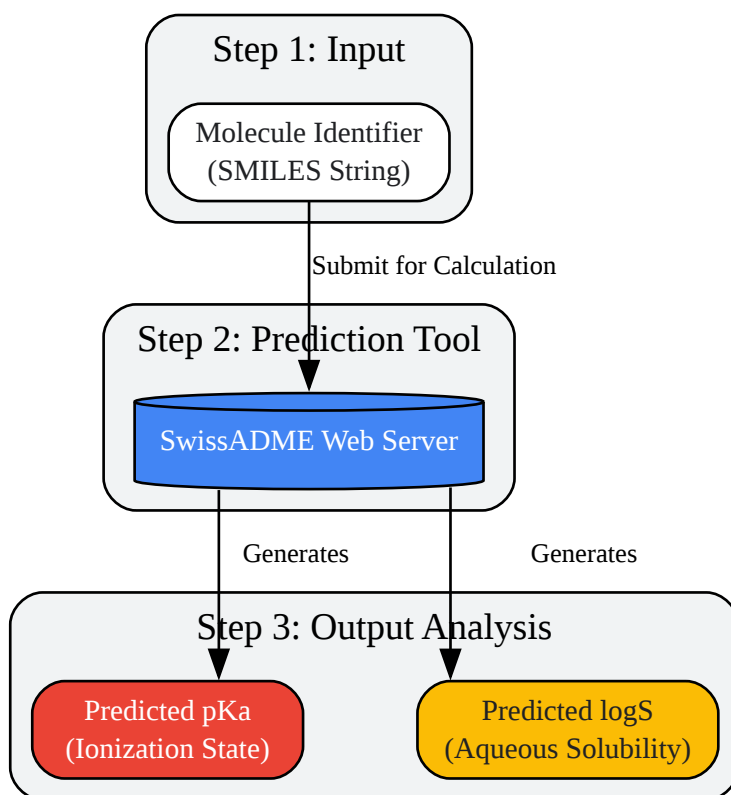
- **pKa (Acid Dissociation Constant):** This value indicates the strength of an acid in solution. For a drug candidate, the pKa is crucial because it determines the molecule's ionization state at a given pH.^[11] The charge of a molecule profoundly impacts its ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its binding affinity to its intended target.^[12]
- **Aqueous Solubility (logS):** For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.^[13] Predicting solubility helps in the early identification of compounds that may require formulation strategies to improve their dissolution.

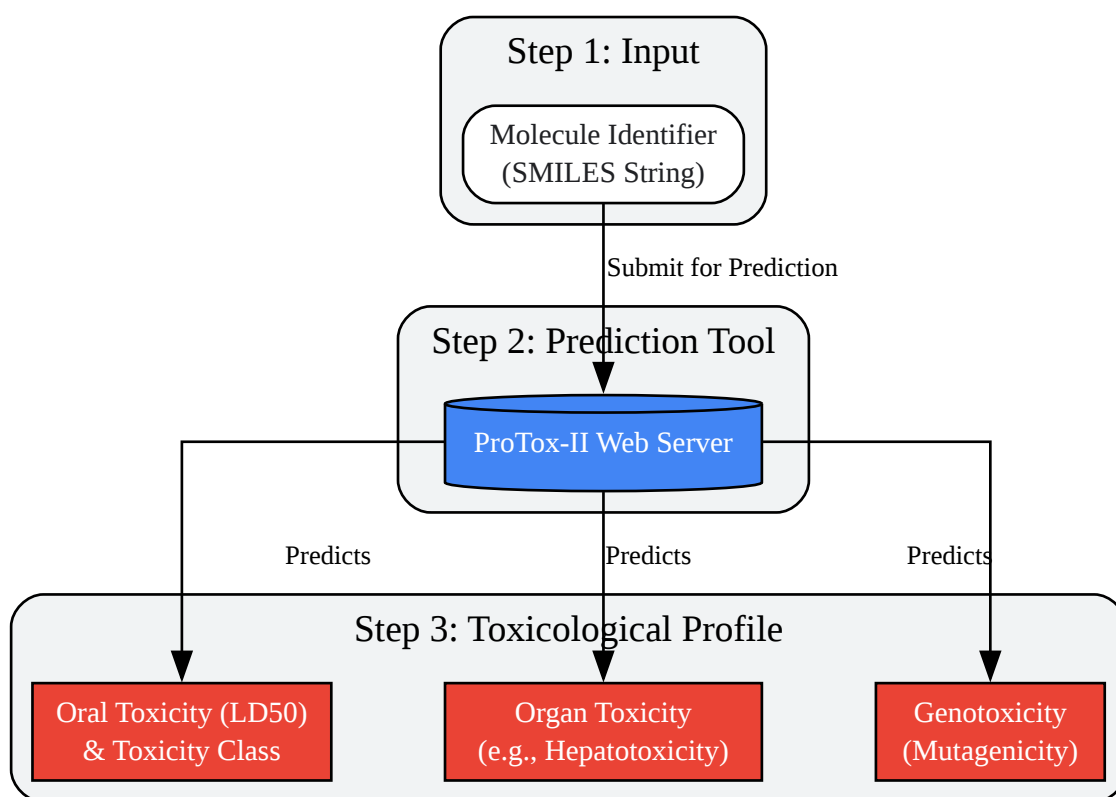
Predictive Workflow for Physicochemical Properties

We will utilize the SwissADME web server, a robust, free tool for predicting a wide range of molecular properties.

Protocol 1: Predicting pKa and Solubility with SwissADME

- Navigate to the SwissADME website.
- Input the Molecule: In the "List of SMILES" text box, enter the SMILES string for **3-Propoxypropyridine-2-carboxylic Acid**: CCCOC1=C(C(=O)O)N=CC=C1.
- Initiate Analysis: Click the "Run" button to start the calculation.
- Retrieve Data: The results page will display a comprehensive set of predicted properties. Locate the "Physicochemical Properties" and "Water Solubility" sections.
- Record Values: Document the predicted pKa and logS values for further analysis. The causality behind this step is to establish a baseline understanding of the molecule's fundamental chemical nature before predicting its more complex biological interactions.





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Sources

- 1. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. avicenna-alliance.com [avicenna-alliance.com]
- 5. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. labsolu.ca [labsolu.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
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